molecular formula C12H13NO B14454646 2-[Methoxy(phenyl)methyl]-1H-pyrrole CAS No. 75400-65-6

2-[Methoxy(phenyl)methyl]-1H-pyrrole

Cat. No.: B14454646
CAS No.: 75400-65-6
M. Wt: 187.24 g/mol
InChI Key: KZKVCIZDEHUQTJ-UHFFFAOYSA-N
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Description

2-[Methoxy(phenyl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxy group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(phenyl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with a methoxybenzyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the electrophilic carbon of the methoxybenzyl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(phenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield pyrrole derivatives with reduced functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-[Methoxy(phenyl)methyl]-1H-pyrrole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[Methoxy(phenyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[Methoxy(phenyl)methyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    2-[Methoxy(phenyl)methyl]-1H-imidazole: Features an imidazole ring, offering different chemical properties.

    2-[Methoxy(phenyl)methyl]-1H-thiazole: Contains a thiazole ring, which can influence its reactivity and applications.

Uniqueness

2-[Methoxy(phenyl)methyl]-1H-pyrrole is unique due to its specific combination of a pyrrole ring with methoxy and phenylmethyl substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

75400-65-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-[methoxy(phenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-14-12(11-8-5-9-13-11)10-6-3-2-4-7-10/h2-9,12-13H,1H3

InChI Key

KZKVCIZDEHUQTJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C2=CC=CN2

Origin of Product

United States

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